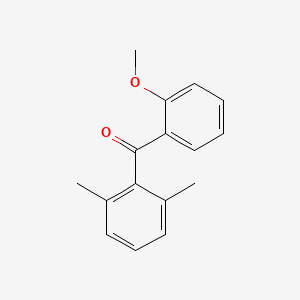

2,6-Dimethyl-2'-methoxybenzophenone

Description

Overview of Benzophenone (B1666685) Frameworks in Organic Synthesis and Mechanistic Research

The benzophenone scaffold, characterized by a carbonyl group bridging two phenyl rings, is a ubiquitous and versatile structure in the landscape of organic chemistry. nih.govnih.gov These aromatic ketones are not merely synthetic curiosities; they are pivotal intermediates and functional motifs in a wide array of applications. bldpharm.com In medicinal chemistry, the benzophenone framework is found in numerous natural products and is a key component of various pharmacologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

Beyond their biological significance, benzophenones are workhorses in synthetic and mechanistic studies. They are widely used as photoinitiators in polymerization reactions, such as those for inks and coatings, due to their ability to absorb UV light and generate reactive radical species. nih.gov In photochemistry, benzophenone is a classic photosensitizer, efficiently transitioning from its singlet excited state to a triplet state, which can then participate in energy transfer or hydrogen abstraction reactions. nih.gov This property also makes it a valuable tool for mechanistic investigations. Furthermore, the carbonyl group of benzophenone can be chemically modified, for instance, through reduction to form diphenylmethanols, which are precursors to important pharmaceuticals like the antihistamine diphenhydramine. bldpharm.com The synthesis of benzophenones themselves is well-established, with methods like the Friedel-Crafts acylation of benzene (B151609) derivatives being common practice. nih.govgoogle.com

Significance of Methyl and Methoxy (B1213986) Substituents in Aromatic Systems

The introduction of substituents onto an aromatic ring profoundly alters its chemical and physical properties, a principle that is fundamental to the design of functional organic molecules. The methyl (-CH₃) and methoxy (-OCH₃) groups, present in 2,6-Dimethyl-2'-methoxybenzophenone, exert distinct electronic and steric effects.

The methoxy group is a strong electron-donating group through resonance. The oxygen atom's lone pairs can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. iucr.orgnih.gov This "activating" effect makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. evitachem.com

The methyl group is considered a weakly activating group. It donates electron density primarily through an inductive effect, where the sp³-hybridized carbon of the methyl group pushes electron density towards the sp²-hybridized carbon of the aromatic ring. evitachem.com

Beyond these electronic influences, both groups impart steric bulk. A methoxy group at the 2'-position and, most significantly, two methyl groups at the 2- and 6-positions, introduce considerable steric hindrance around the central carbonyl linker of the benzophenone. This crowding can restrict the rotation around single bonds, leading to unique three-dimensional conformations and potentially the phenomenon of atropisomerism. nih.govresearchgate.net

Research Rationale and Objectives for this compound Investigations

While extensive research on the parent benzophenone molecule is well-documented, specific investigations into this compound are not widely available in peer-reviewed literature. However, the unique substitution pattern of this molecule provides a clear rationale for its scientific interest, primarily centered on the study of atropisomerism and conformational dynamics.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotamers. nih.gov In the case of this compound, the two bulky methyl groups at the 2- and 6-positions of one phenyl ring create a significant steric clash with the methoxy group at the 2'-position of the other ring. This steric repulsion severely restricts the free rotation around the C(aryl)-C(carbonyl) bonds.

Therefore, the primary research objectives for investigating this compound would likely include:

Synthesis and Isolation: Developing a synthetic route to access the molecule, likely via a Friedel-Crafts reaction or a Grignard-based approach, followed by purification.

Conformational Analysis: Utilizing techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the preferred three-dimensional structure and the dihedral angles between the phenyl rings. Studies on related structures, such as (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide, have shown that the 2,6-dimethylphenyl and 2-methoxyphenyl rings adopt a nearly orthogonal arrangement, and similar behavior would be expected in the benzophenone analogue. iucr.org

Quantification of Rotational Barrier: Employing dynamic NMR spectroscopy at variable temperatures to measure the energy barrier (ΔG‡) for rotation around the sterically hindered bonds. This would determine whether the atropisomers are stable enough to be resolved at or near room temperature.

Chiral Resolution: If the rotational barrier is sufficiently high, developing methods to separate the resulting enantiomeric atropisomers, which would exhibit axial chirality.

In essence, this compound serves as an ideal model system for fundamental studies in physical organic chemistry, particularly for exploring the steric limits that give rise to axial chirality in diaryl ketone systems.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 750633-52-4 | bldpharm.com |

| Molecular Formula | C₁₆H₁₆O₂ | bldpharm.com |

| Molecular Weight | 240.3 g/mol | bldpharm.com |

| Boiling Point | Data not available in published literature | |

| Melting Point | Data not available in published literature |

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-6-8-12(2)15(11)16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLODDXEKHTUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641461 | |

| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-52-4 | |

| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Pathway Elucidation

Direct Synthesis Strategies for 2,6-Dimethyl-2'-methoxybenzophenone

Direct synthesis strategies aim to construct the target molecule in a single key bond-forming step, typically the carbon-carbon bond between the carbonyl group and one of the aromatic rings.

Friedel-Crafts Acylation Approaches utilizing Dimethylated and Methoxy-Substituted Aromatic Precursors

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. stackexchange.comorgsyn.orgchemicalbook.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uklibretexts.orgchemguide.co.uk

For the synthesis of this compound, this would involve the reaction of 1,3-dimethylbenzene (m-xylene) with 2-methoxybenzoyl chloride. The methoxy (B1213986) group on the benzoyl chloride directs the substitution, while the two methyl groups on m-xylene (B151644) sterically and electronically influence the position of acylation. The reaction is typically carried out by adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst, often followed by heating to drive the reaction to completion. chemguide.co.uklibretexts.org

A key consideration in this approach is the potential for isomeric products. While the ortho and para positions to the methyl groups in m-xylene are activated, steric hindrance from the two methyl groups can influence the regioselectivity of the acylation.

Table 1: Key Reactants in Friedel-Crafts Acylation

| Compound Name | Role in Reaction |

| 1,3-Dimethylbenzene (m-xylene) | Aromatic Substrate |

| 2-Methoxybenzoyl chloride | Acylating Agent |

| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst |

Cross-Coupling Reactions for Diarylmethanone Formation

Modern synthetic chemistry offers a powerful alternative to classical methods through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govresearchgate.net Several cross-coupling strategies can be adapted for the synthesis of diarylmethanones like this compound.

One prominent method is the Suzuki-Miyaura coupling , which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.govescholarship.org For this specific target, the reaction could involve coupling 2,6-dimethylphenylboronic acid with 2-methoxybenzoyl chloride or 2-iodoanisole (B129775) in a carbonylative coupling variation. nih.gov

Another relevant method is the Fukuyama cross-coupling , which specifically aims at ketone synthesis by reacting a thioester with an organozinc reagent, catalyzed by palladium. rsc.org This would entail the preparation of an appropriate thioester of one of the aromatic precursors and an organozinc derivative of the other.

The Heck reaction , while primarily used for forming carbon-carbon bonds to alkenes, can be adapted in carbonylative variations to produce aryl ketones. nih.gov These reactions typically involve an aryl halide, carbon monoxide, and a coupling partner under palladium catalysis.

Table 2: Comparison of Cross-Coupling Reactions for Diaryl Ketone Synthesis

| Reaction Name | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide | Palladium catalyst, Base |

| Fukuyama Coupling | Thioester, Organozinc reagent | Palladium catalyst |

| Carbonylative Heck Reaction | Aryl halide, Carbon monoxide, Coupling partner | Palladium catalyst |

Alternative Carbon-Carbon Bond Forming Reactions in Benzophenone (B1666685) Synthesis

Beyond Friedel-Crafts and palladium-catalyzed cross-coupling, other carbon-carbon bond-forming reactions can be employed for the synthesis of benzophenones. oregonstate.eduhilarispublisher.com

One such method involves the use of organometallic reagents like Grignard reagents (organomagnesium halides). orgsyn.orgorgsyn.org The synthesis could proceed via the reaction of a Grignard reagent derived from 2,6-dimethylbromobenzene with 2-methoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. Alternatively, the Grignard reagent could react with 2-methoxybenzonitrile.

The reaction of an acyl chloride with an organocadmium or organocuprate reagent provides another route to ketones. These reactions are often milder than those involving Grignard reagents and can exhibit greater functional group tolerance.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound relies on the availability of suitably functionalized starting materials.

Functionalization of 2,6-Dimethylated Aromatic Compounds

The 2,6-dimethylphenyl moiety originates from 1,3-dimethylbenzene (m-xylene). wikipedia.orgscialert.netresearchgate.net Functionalization of m-xylene is a critical step in preparing it for coupling reactions.

One common approach is bromination to produce 2,6-dimethylbromobenzene. This can then be converted into a Grignard reagent, 2,6-dimethylphenylmagnesium bromide, by reacting with magnesium metal. sigmaaldrich.comhymasynthesis.com This Grignard reagent is a versatile intermediate for various coupling reactions. sigmaaldrich.com

Alternatively, direct lithiation of 1,3-dimethylbenzene can be achieved using a strong base like n-butyllithium, followed by reaction with a suitable electrophile to introduce a functional group for coupling. The photooxidation of m-xylene can also lead to functionalized products. copernicus.org

Preparation of Methoxy-Substituted Aromatic Reagents

The 2-methoxyphenyl portion of the target molecule requires the synthesis of a reactive precursor. A common and crucial reagent is 2-methoxybenzoyl chloride . ontosight.aisigmaaldrich.comshreesulphuric.com This is typically prepared from 2-methoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai

For Suzuki-Miyaura coupling reactions, 2-methoxyphenylboronic acid is a key building block. chemicalbook.commedchemexpress.comontosight.aisigmaaldrich.com It can be synthesized from 2-bromoanisole (B166433) via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis. chemicalbook.com

Table 3: Common Precursors and Their Synthesis

| Precursor | Starting Material | Key Reagents |

| 2,6-Dimethylphenylmagnesium bromide | 1,3-Dimethylbenzene (m-xylene) | Bromine, Magnesium |

| 2-Methoxybenzoyl chloride | 2-Methoxybenzoic acid | Thionyl chloride or Oxalyl chloride |

| 2-Methoxyphenylboronic acid | 2-Bromoanisole | Magnesium, Trialkyl borate |

Derivatization of Hydroxybenzophenone Intermediates

The derivatization of hydroxybenzophenone intermediates is a crucial step in the synthesis of complex benzophenones, including this compound. This often involves the strategic protection or modification of a hydroxyl group to facilitate subsequent reactions or to introduce desired functionalities. In the context of synthesizing the target molecule, a plausible pathway involves the methylation of a hydroxyl group on a precursor molecule.

A common precursor that could be derivatized is a dihydroxybenzophenone, such as 2,4-dihydroxy-benzophenone. The selective methylation of one hydroxyl group over another is a key challenge, often governed by the relative acidity and steric accessibility of the hydroxyl protons. For instance, in the synthesis of 2-hydroxy-4-methoxybenzophenone, 2,4-dihydroxy-benzophenone can be reacted with a methylating agent. The 4-hydroxyl group is generally more nucleophilic and less sterically hindered, leading to preferential methylation at this position.

The derivatization can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or methyl halides, in the presence of a base. The choice of base and solvent system is critical to control the selectivity and yield of the monomethylated product over the dimethylated byproduct. For instance, using a milder base and controlling the stoichiometry of the methylating agent can favor the formation of the desired monomethyl ether.

An alternative approach involves the use of a protecting group strategy. One hydroxyl group can be selectively protected, followed by methylation of the other, and subsequent deprotection. This multi-step process, while potentially longer, can offer higher selectivity for the desired isomer.

In a hypothetical pathway towards this compound, a potential intermediate could be (2-hydroxy-6-methylphenyl)(2-methoxyphenyl)methanone. The synthesis of this intermediate itself would likely proceed via a Friedel-Crafts reaction between 2-methoxybenzoyl chloride and 3-methylphenol, followed by selective ortho-methylation. The subsequent derivatization of the hydroxyl group to a methyl ether would complete the synthesis of the target compound. However, direct methylation of such a sterically hindered hydroxyl group can be challenging and may require specific catalysts or reaction conditions.

| Starting Material | Reagent | Product | Reaction Type | Significance |

| 2,4-Dihydroxybenzophenone | Dimethyl sulfate, Base | 2-Hydroxy-4-methoxybenzophenone | Nucleophilic Substitution (Methylation) | Demonstrates selective methylation of a less hindered hydroxyl group, a common strategy in benzophenone synthesis. |

| (2-Hydroxy-6-methylphenyl)(phenyl)methanone | Methyl iodide, Base | (2-Methoxy-6-methylphenyl)(phenyl)methanone | Williamson Ether Synthesis | Illustrates the conversion of a hydroxyl group to a methoxy group, a key transformation for the target compound. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is significantly influenced by reaction conditions, and their optimization is critical for achieving high yields and purity. The primary synthetic routes, Friedel-Crafts acylation and Grignard reactions, are particularly sensitive to parameters such as catalyst choice, solvent, temperature, and reactant stoichiometry, especially given the steric hindrance of the target molecule.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of anisole (B1667542) with 2,6-dimethylbenzoyl chloride is a direct approach to forming the benzophenone core. However, the steric hindrance from the two methyl groups on the acyl chloride can significantly impede the reaction.

Catalyst: Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used. However, for sterically hindered substrates, stronger Lewis acids or alternative catalysts may be required. The molar ratio of the catalyst to the reactants is a critical parameter to optimize. An excess of the catalyst can sometimes overcome the steric barrier but may also lead to side reactions.

Solvent: The choice of solvent can influence the solubility of reactants and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane, nitrobenzene, and carbon disulfide. For sterically demanding reactions, higher boiling point solvents might be necessary to allow for higher reaction temperatures.

Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. However, it can also lead to undesired side reactions, such as dealkylation of the methoxy group or rearrangement products. Therefore, a careful balance must be found.

Grignard Reaction:

An alternative pathway involves the reaction of a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, with 2,6-dimethylbenzoyl chloride. This method can sometimes be more effective for highly substituted benzophenones.

Grignard Reagent Formation: The successful formation of the Grignard reagent is crucial. The reaction of 2-bromoanisole with magnesium requires anhydrous conditions and is often initiated with a small amount of iodine or 1,2-dibromoethane.

Reaction with Acyl Chloride: The addition of the Grignard reagent to the sterically hindered 2,6-dimethylbenzoyl chloride is the key step. Low temperatures (e.g., -78 °C to 0 °C) are typically employed to prevent side reactions, such as the formation of tertiary alcohols through double addition.

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are the standard solvents for Grignard reactions as they stabilize the Grignard reagent.

Additives: In cases of low reactivity, additives such as cerium(III) chloride (Luche reaction conditions) can be used to enhance the nucleophilicity of the organometallic reagent and improve the yield of the ketone.

Due to the lack of specific literature data for the synthesis of this compound, the following table presents representative optimization data for the synthesis of sterically hindered benzophenones using the aforementioned methods.

| Reaction Type | Parameter Optimized | Condition | Observed Effect on Yield/Selectivity |

| Friedel-Crafts Acylation | Catalyst Loading (AlCl₃) | 1.0 - 2.5 equivalents | Increasing catalyst amount can improve yield for hindered substrates, but may increase byproducts. |

| Friedel-Crafts Acylation | Temperature | 0 °C to 80 °C | Higher temperatures generally increase reaction rate but can decrease selectivity. |

| Friedel-Crafts Acylation | Solvent | Dichloromethane vs. Nitrobenzene | Nitrobenzene can lead to higher yields due to better solvation of the intermediate complex. |

| Grignard Reaction | Temperature of Addition | -78 °C vs. Room Temperature | Low temperature is crucial to prevent the formation of tertiary alcohol byproducts. |

| Grignard Reaction | Solvent | Diethyl Ether vs. THF | THF is often preferred for its higher solvating power and boiling point. |

| Grignard Reaction | Additive | Presence of CeCl₃ | Can significantly improve the yield of the ketone by suppressing side reactions. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2,6-Dimethyl-2'-methoxybenzophenone, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis and Signal Assignments

High-resolution ¹H and ¹³C NMR spectra offer a fundamental fingerprint of the molecule. In a typical analysis, the ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons on both rings, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the 2,6-dimethylphenyl ring would have different chemical shifts compared to those on the 2'-methoxyphenyl ring due to the varying electron-donating and withdrawing effects of the substituents.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and their chemical environments. The carbonyl carbon (C=O) characteristically appears at a downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the aromatic rings, the methoxy group, and the methyl groups would each resonate at specific chemical shifts, allowing for a complete carbon framework assignment.

A representative set of predicted NMR data is presented in the table below. Actual experimental values may vary slightly depending on the solvent and instrument parameters.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~193.3 |

| Aromatic CH | 7.0-7.8 | 120-140 |

| Methoxy Protons (OCH₃) | ~3.8 | ~55.8 |

| Methyl Protons (CH₃) | ~2.1-2.3 | ~20.7 |

Note: This table is illustrative. Precise assignments require detailed 2D NMR analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on the same ring, helping to delineate the spin systems of the 2,6-dimethylphenyl and 2'-methoxyphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that allows for the direct assignment of a proton's chemical shift to its attached carbon. sdsu.educolumbia.edu For example, the signal from the methoxy protons would show a cross-peak with the signal of the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations between the methyl protons and the quaternary carbons of the 2,6-dimethylphenyl ring, as well as correlations between the protons on one aromatic ring and the carbonyl carbon, and between the protons on the other ring and the same carbonyl carbon, thus confirming the benzophenone (B1666685) core structure. youtube.com The absence of a cross-peak does not definitively rule out a long-range coupling, as the intensity is dependent on the coupling constant. columbia.edu

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR), Attenuated Total Reflectance Infrared (ATR-IR), and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within this compound.

Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectral Interpretation

FT-IR and ATR-IR spectra reveal the characteristic vibrational modes of the molecule. The spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹). Key absorption bands for this compound would include:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2975-2850 | Medium |

| Carbonyl (C=O) Stretch | 1680-1660 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O-C Asymmetric Stretch (Ether) | ~1250 | Strong |

| C-O-C Symmetric Stretch (Ether) | ~1040 | Medium |

The exact position of these bands can be influenced by the molecular environment and any intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings and the C-C skeletal vibrations are often more prominent in the Raman spectrum.

Analysis of Carbonyl Group Vibrations and Conformational Implications

The stretching vibration of the carbonyl group (C=O) is particularly informative. spectroscopyonline.com Its frequency is sensitive to the electronic and steric environment. In benzophenones, the degree of conjugation between the carbonyl group and the aromatic rings, as well as the steric hindrance between the rings, influences the C=O stretching frequency.

The presence of the two methyl groups at the 2 and 6 positions of one phenyl ring introduces significant steric hindrance. This forces the 2,6-dimethylphenyl ring to twist out of the plane of the carbonyl group. This reduced conjugation typically leads to an increase in the C=O stretching frequency compared to a more planar benzophenone. The conformation of the p-methoxyphenyl ring also influences the carbonyl vibration. rsc.org Computational studies on related benzophenone derivatives have shown that the rotational barriers of the phenyl rings can be determined, providing insight into the most stable conformations. nih.gov The analysis of the carbonyl group's vibrational frequency, therefore, offers valuable clues about the three-dimensional structure and conformational preferences of this compound in different states.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a critical tool for confirming the molecular weight and revealing the structural details of this compound through controlled fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Pattern Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for assessing the purity of volatile and thermally stable compounds and for obtaining their mass spectra. For benzophenone and its derivatives, GC-MS analysis allows for the separation of the target compound from impurities and provides characteristic fragmentation patterns upon electron ionization. researchgate.netthermofisher.com While specific GC-MS data for this compound is not widely published, the expected fragmentation pattern can be predicted based on the functional groups present in the molecule.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (240.30 g/mol ). Key fragmentation pathways for aromatic ketones typically involve α-cleavage at the carbonyl group. This would lead to the formation of several key fragment ions:

Loss of the 2,6-dimethylphenyl radical: This cleavage would result in a fragment ion corresponding to the 2-methoxybenzoyl cation at m/z 135. This is often a prominent peak in the mass spectra of related methoxybenzophenones. nih.gov

Loss of the 2-methoxyphenyl radical: This pathway would generate the 2,6-dimethylbenzoyl cation at m/z 133.

Formation of the 2,6-dimethylphenyl cation: Cleavage of the bond between the carbonyl carbon and the 2,6-dimethylphenyl ring would produce an ion at m/z 105.

Formation of the 2-methoxyphenyl cation: An alternative cleavage would yield an ion at m/z 107.

Further Fragmentation: The benzoyl-type fragments can undergo subsequent loss of carbon monoxide (CO, 28 Da) to produce phenyl-type cations. For instance, the fragment at m/z 135 could lose CO to yield an ion at m/z 107. The fragment at m/z 105 (phenyl cation) can lead to a characteristic aromatic fragment at m/z 77. nih.gov

Purity assessment by GC-MS would involve monitoring the primary ion chromatogram for any additional peaks, which would indicate the presence of impurities. However, for some high-melting-point benzophenone derivatives, derivatization may be necessary to improve volatility and chromatographic performance. cabidigitallibrary.orggoogle.com

Table 1: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 240 | [C₁₆H₁₆O₂]⁺ (Molecular Ion) |

| 135 | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) |

| 133 | [C₉H₉O]⁺ (2,6-dimethylbenzoyl cation) |

| 107 | [C₇H₇O]⁺ (2-methoxyphenyl cation) |

| 105 | [C₈H₉]⁺ (2,6-dimethylphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. hilarispublisher.com This technique is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions. Native mass spectrometry, a subset of HRMS, is a powerful tool for studying molecules in their native state. nih.gov

For this compound, with the molecular formula C₁₆H₁₆O₂, the theoretical monoisotopic mass can be calculated with high accuracy. This value serves as a definitive confirmation of the compound's elemental composition when compared against the experimentally determined mass from an HRMS instrument like a Q-Exactive or TripleTOF® spectrometer. hilarispublisher.comnih.govnih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Theoretical Monoisotopic Mass | 240.11503 Da |

| Nominal Mass | 240 Da |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its chromophoric system and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions (n→π, π→π) and Absorbance Maxima

The UV-Vis absorption spectrum of this compound is characterized by the presence of aromatic rings and a carbonyl group, which act as chromophores. The spectrum arises from electronic transitions from lower energy orbitals (ground state) to higher energy orbitals (excited state). researchgate.net

Two primary types of electronic transitions are expected for this molecule:

π→π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated aromatic system (the benzene (B151609) rings) and the carbonyl group. These transitions typically occur at shorter wavelengths (higher energy).

n→π* Transitions: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band that appears at a longer wavelength (lower energy) compared to the π→π* transitions. researchgate.net

The UV spectrum of benzophenone and its derivatives typically shows a strong absorption band below 300 nm, attributed to the π→π* transition, and a weaker, longer-wavelength band between 300 and 400 nm corresponding to the n→π* transition. researchgate.net The exact absorbance maxima (λ_max_) are influenced by the substituents on the aromatic rings.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π→π | Aromatic Rings, Carbonyl Group | Shorter Wavelengths (<300 nm) |

| n→π | Carbonyl Group | Longer Wavelengths (>300 nm) |

Fluorescence and Phosphorescence Studies: Emission Profiles and Quantum Efficiencies

Upon absorption of UV radiation, an excited molecule can return to the ground state by emitting light, a process known as luminescence.

Fluorescence is the emission of light from the lowest excited singlet state (S₁) to the ground state (S₀). This process is typically fast. While some benzophenone derivatives can exhibit fluorescence, benzophenone itself is known for its very low fluorescence quantum yield because it undergoes highly efficient intersystem crossing to the triplet state. researchgate.netnih.govresearchgate.net

Phosphorescence is the emission of light from the lowest excited triplet state (T₁) to the ground state (S₀). Because this is a spin-forbidden transition, it is a much slower process than fluorescence, with lifetimes ranging from milliseconds to seconds. acs.orgrsc.org Benzophenone and its derivatives are well-known for their characteristic phosphorescence at low temperatures (e.g., 77 K in a rigid glass). optica.orghitachi-hightech.comnih.gov The phosphorescence spectrum provides information about the energy of the triplet state. hitachi-hightech.comresearchgate.net

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the change in the position, intensity, and shape of a substance's absorption or emission bands when measured in different solvents. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the solute molecule due to solute-solvent interactions. aip.orgacs.org

For benzophenone derivatives, the polarity of the solvent significantly influences the electronic spectra. aip.orgresearchgate.nettaylorandfrancis.com

The n→π* transition typically exhibits a hypsochromic shift (blue shift) as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons of the carbonyl group's ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition.

The π→π* transition often shows a bathochromic shift (red shift) with increasing solvent polarity. This occurs because the excited state for this transition is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, which reduces the energy gap for the transition. wikipedia.orgtaylorandfrancis.com

Studying the solvatochromic effects on the UV-Vis spectrum of this compound would involve recording its spectra in a series of solvents with varying polarity, from non-polar (like hexane) to polar (like ethanol (B145695) or water). The observed shifts provide valuable information about the change in the molecule's dipole moment upon electronic excitation. wikipedia.orgaip.org

X-ray Diffraction Studies for Solid-State Structure

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its crystal structure, molecular conformation, intermolecular interactions, and crystal packing cannot be provided at this time.

Determination of Crystal Structure and Molecular Conformation

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of atoms within the molecule in the solid state is not available. The molecular conformation, including critical dihedral angles between the aromatic rings and the carbonyl group, which are key to understanding its three-dimensional shape, remains undetermined from an experimental standpoint.

Analysis of Intermolecular Interactions and Crystal Packing

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible. Such an analysis would typically involve identifying non-covalent interactions like hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern how the molecules arrange themselves in the crystal lattice. The study of these interactions is crucial for understanding the physical properties of the solid material.

Conformational Analysis and Stereochemical Insights

Experimental Conformational Probes for 2,6-Dimethyl-2'-methoxybenzophenone

Direct experimental investigation into the conformational landscape of this compound is limited in publicly available literature. However, the conformational analysis of closely related ortho-substituted benzophenones has been extensively studied, providing a strong basis for understanding the behavior of the title compound. Spectroscopic techniques are powerful tools for probing the existence of different rotational isomers (rotamers) and estimating the torsional angles that define their geometries.

Spectroscopic Evidence for Rotational Isomers and Torsional Angles

For ortho-substituted benzophenones, nuclear magnetic resonance (NMR) spectroscopy, particularly Carbon-13 NMR, has proven to be a valuable method for studying conformational preferences. The chemical shift of the carbonyl carbon is sensitive to the degree of conjugation with the phenyl rings, which in turn depends on the torsional angles. In a molecule like this compound, steric hindrance from the ortho-substituents (two methyl groups and one methoxy (B1213986) group) forces the phenyl rings out of coplanarity with the carbonyl group. This disruption of conjugation affects the electronic environment of the carbonyl carbon, leading to observable changes in its NMR signal.

The presence of multiple, distinct signals in low-temperature NMR spectra can provide direct evidence for the existence of different stable rotational isomers. As the temperature increases, these signals may coalesce as the rate of interconversion between the rotamers becomes fast on the NMR timescale. While specific data for this compound is not available, studies on similar compounds suggest that the torsional angles of the substituted phenyl rings would be significant, leading to a non-planar conformation.

Computational Approaches to Conformational Landscape Exploration

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for mapping the conformational landscape of this compound. By calculating the potential energy of the molecule as a function of its torsional angles, it is possible to identify stable conformers, estimate their relative energies, and determine the energy barriers that separate them.

Potential Energy Surface Scans for Rotational Barriers and Stable Conformers

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. For this compound, the PES would be generated by systematically varying the two key torsional angles: the angle of the 2,6-dimethylphenyl ring and the angle of the 2'-methoxyphenyl ring relative to the plane of the carbonyl group.

The results of such a scan would likely reveal several energy minima, corresponding to stable conformers, and saddle points, representing the transition states between these conformers. The energy difference between a minimum and a saddle point represents the rotational barrier for that particular conformational change. For benzophenones with ortho-substituents, these barriers can be significant due to steric clashes between the substituents and the carbonyl oxygen or the other phenyl ring.

Table 1: Illustrative Potential Energy Surface Scan Data for a Hypothetical Ortho-Substituted Benzophenone (B1666685)

| Torsional Angle 1 (degrees) | Torsional Angle 2 (degrees) | Relative Energy (kcal/mol) | Conformer Type |

| 35 | 145 | 0.0 | Global Minimum |

| 145 | 35 | 0.5 | Local Minimum |

| 90 | 90 | 5.2 | Transition State |

| 0 | 90 | 7.8 | High-Energy Conformation |

Note: This table is illustrative and based on general findings for ortho-substituted benzophenones, not specific experimental data for this compound.

Identification of Conformational Preferences and Their Relative Stabilities

Through computational modeling, the preferred conformations of this compound can be identified. Due to the steric bulk of the two ortho-methyl groups, the 2,6-dimethylphenyl ring is expected to be significantly twisted out of the plane of the carbonyl group. The 2'-methoxyphenyl ring will also be twisted, but the single ortho-substituent allows for more conformational flexibility compared to the dimethyl-substituted ring.

The relative stabilities of the different conformers are determined by a balance of steric repulsion and electronic effects. For instance, a conformation that minimizes the steric clash between the methyl groups and the methoxy group with the rest of the molecule will be energetically favored. The methoxy group, with its lone pairs of electrons, can also engage in electronic interactions that influence conformational stability.

Influence of Substituents on Molecular Geometry and Conformational Dynamics

The substituents on the phenyl rings of this compound are the primary determinants of its molecular geometry and conformational dynamics.

2'-Methoxyphenyl Group: The ortho-methoxy group also induces a twist in its phenyl ring, though likely to a lesser extent than the dimethyl-substituted ring. The orientation of the methoxy group itself (i.e., the C-O-C bond angle) can also influence the conformational preference.

The interplay of these substituents governs the rotational barriers between different conformers. Higher steric hindrance generally leads to higher rotational barriers, making the interconversion between conformers slower. The electronic nature of the methoxy group (electron-donating) can also influence the electron distribution in the molecule, which can have a subtle but important effect on the conformational energies.

Photochemistry and Photophysical Mechanisms

Photoreactivity Pathways of 2,6-Dimethyl-2'-methoxybenzophenone

The substitution pattern of this compound directs its reactivity towards distinct pathways, primarily involving intramolecular hydrogen abstraction and photocyclization.

While benzophenone (B1666685) itself is a highly efficient photocatalyst for hydrogen abstraction from a variety of hydrogen-donating solvents and substrates, the reactivity of its substituted derivatives can be significantly altered. The presence of the ortho-methyl groups in this compound introduces considerable steric hindrance around the carbonyl group. This steric shielding is expected to decrease the rate of intermolecular hydrogen abstraction compared to the parent benzophenone.

In a typical reaction, the excited triplet state of a benzophenone abstracts a hydrogen atom from a donor molecule (like an alcohol or an alkane) to form a ketyl radical. However, for ortho-alkylated benzophenones, this bimolecular process is less favorable. Studies on related ortho-substituted benzophenones have shown that intramolecular reactions often dominate over intermolecular hydrogen abstraction.

The most prominent photoreaction of this compound is expected to be an intramolecular hydrogen abstraction, a direct consequence of the ortho-methyl groups. This process, known as photoenolization, involves the abstraction of a hydrogen atom from one of the ortho-methyl groups by the excited carbonyl oxygen. This generates a short-lived biradical intermediate which is a photoenol.

Following the formation of the photoenol, the molecule can undergo cyclization. Specifically for 2-alkoxybenzophenones, irradiation typically leads to the formation of dihydrobenzofuranol derivatives through a 1,5-biradical intermediate. researchgate.net In the case of this compound, the initial intramolecular hydrogen abstraction from a methyl group would lead to a biradical that can subsequently cyclize.

A related and well-documented reaction is the photocyclization of 2-benzyloxy-4-methoxybenzophenone, which upon photolysis, yields 2,3-diphenyl-6-methoxybenzofuran. rsc.org This transformation is presumed to proceed via an internal hydrogen transfer from the benzylic position, followed by cyclization of the resulting diradical. This provides a strong precedent for the expected intramolecular reactivity of this compound, likely leading to the formation of a substituted benzofuran (B130515) derivative.

For most benzophenone derivatives, the photochemical reactions, particularly hydrogen abstraction, predominantly occur from the lowest triplet excited state (T1). bgsu.edu Upon photoexcitation to the initial singlet excited state (S1), benzophenones typically undergo very rapid and efficient intersystem crossing (ISC) to the triplet manifold. The triplet state has a longer lifetime than the singlet state, providing a greater opportunity for bimolecular or intramolecular reactions to occur. bgsu.eduedinst.com

The nature of the lowest excited triplet state, whether it is n,π* or π,π, is crucial in determining its reactivity. For benzophenone and many of its derivatives, the lowest triplet state has significant n,π character, which localizes the excitation energy on the carbonyl oxygen, making it highly reactive towards hydrogen abstraction. nih.gov In this compound, it is this n,π* triplet state that is expected to be the primary photoactive species responsible for the intramolecular hydrogen abstraction and subsequent cyclization. While the singlet state is initially populated, its lifetime is generally too short to contribute significantly to the observed photochemistry. bgsu.edu

Quantitative Photochemical Studies

To fully understand the efficiency of these photochemical transformations, quantitative measurements are essential.

The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. For the parent benzophenone, the quantum yield of photoreduction in the presence of good hydrogen donors like isopropanol (B130326) can be close to 2, indicating a chain reaction mechanism. bgsu.edu

Table 1: Expected Photochemical Parameters for this compound (Inferred from Related Compounds)

| Photochemical Parameter | Expected Value/Characteristic | Rationale/Comparison Compound |

| Primary Photoreaction | Intramolecular Hydrogen Abstraction / Photocyclization | High, due to ortho-methyl groups. Similar to 2-alkoxybenzophenones. researchgate.net |

| Intermolecular H-Abstraction Efficiency | Low | Steric hindrance from ortho-methyl groups. |

| Reactive Excited State | Triplet (n,π*) | Typical for benzophenones. bgsu.edunih.gov |

| Photocyclization Quantum Yield (Φ) | Data not available. Expected to be moderate to high. | Based on high yields of dihydrobenzofuranols from 2-alkoxybenzophenones. researchgate.net |

This table is based on inferred data from structurally similar compounds and general principles of benzophenone photochemistry, as direct experimental values for this compound are not available.

Environmental and Solvent Effects on Photophysical Processes

The surrounding environment, particularly the choice of solvent, can have a profound impact on the photophysical and photochemical behavior of this compound. Solvent polarity, viscosity, and hydrogen-bonding ability can influence the energies and lifetimes of the excited states, as well as the efficiency of different reaction pathways. rsc.orgnih.govrsc.org

For instance, in polar protic solvents, hydrogen bonding to the carbonyl group can affect the energy levels of the n,π* and π,π* states, potentially altering the rate of intersystem crossing and the reactivity of the triplet state. In the case of intramolecular reactions like photocyclization, the solvent can influence the stability of the biradical intermediates and the transition states involved in the cyclization process. researchgate.net Studies on other benzophenone derivatives have shown that solvent polarity can impact the quantum yields of both intermolecular and intramolecular reactions. researchgate.net

Table 2: Expected Influence of Solvent Properties on the Photochemistry of this compound

| Solvent Property | Expected Effect on Photochemistry |

| Polarity | May influence the efficiency of photocyclization by stabilizing charged intermediates or transition states. researchgate.net |

| Viscosity | Higher viscosity may hinder large-amplitude molecular motions required for certain non-radiative decay pathways, potentially increasing the lifetime of the excited state and the quantum yield of photoreactions. |

| Hydrogen Bonding | Protic solvents can form hydrogen bonds with the carbonyl oxygen, affecting the energies of the n,π* and π,π* states and potentially influencing the rate of intersystem crossing and triplet state reactivity. rsc.org |

This table outlines the general expected effects of solvent properties based on studies of related aromatic ketones.

Influence of Solvent Polarity and Hydrogen Bonding on Excited State Energetics and Reactivity

While direct studies on this compound are not available, the behavior of other benzophenone derivatives provides a framework for predicting its response to solvent effects.

Solvent Polarity:

The polarity of the solvent can significantly influence the energetics of the excited states of benzophenones. Generally, an increase in solvent polarity is expected to have a minimal effect on the energy of the n-π* transition, which corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. However, the π-π* transition energy is more sensitive to solvent polarity, typically showing a red shift (a shift to lower energy) with increasing polarity.

For this compound, the presence of the electron-donating methoxy (B1213986) group (-OCH₃) on one ring and the electron-donating (by hyperconjugation) and sterically hindering methyl groups on the other will influence the charge distribution in both the ground and excited states. It is plausible that the excited state possesses a larger dipole moment than the ground state. If this is the case, an increase in solvent polarity would stabilize the excited state more than the ground state, leading to a red shift in the absorption and emission spectra.

Hydrogen Bonding:

Hydrogen bonding interactions with protic solvents (e.g., alcohols, water) can have a profound impact on the photochemistry of benzophenones. These interactions primarily occur at the carbonyl oxygen. Hydrogen bonding to the carbonyl group is known to increase the energy of the n-π* transition, leading to a blue shift (a shift to higher energy) in the corresponding absorption band. This is because the hydrogen bond stabilizes the non-bonding electrons on the oxygen, making them more difficult to excite.

Conversely, the π-π* transition is less affected or may even show a slight red shift in hydrogen-bonding solvents. The relative energies of the n-π* and π-π* triplet states are critical in determining the photochemical reactivity. For many benzophenones, the lowest triplet state is of n-π* character, which is highly reactive in hydrogen abstraction reactions. If hydrogen bonding raises the energy of the n-π* state above the π-π* state, the reactivity can be significantly altered.

In the case of this compound, the steric hindrance from the two methyl groups ortho to the carbonyl group may impede the close approach of solvent molecules, potentially reducing the magnitude of the hydrogen-bonding effect compared to unhindered benzophenones.

A hypothetical data table illustrating the expected shifts in absorption maxima in different solvents is presented below.

Table 1: Hypothetical Solvent Effects on the Absorption Maxima of this compound

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Expected λ_max (n-π) (nm) | Expected λ_max (π-π) (nm) |

| Hexane | 1.9 | None | ~340-350 | ~250-260 |

| Dichloromethane | 9.1 | Weak | ~340-350 | ~255-265 |

| Acetonitrile | 37.5 | Weak | ~340-350 | ~260-270 |

| Ethanol (B145695) | 24.6 | Strong | ~330-340 | ~260-270 |

| Water | 80.1 | Strong | ~325-335 | ~265-275 |

Note: This table is illustrative and based on general principles of benzophenone photochemistry. Actual experimental values are not available in the current literature.

Temperature Dependence of Photophysical Parameters

The photophysical parameters of benzophenones, such as the lifetime and quantum yield of the triplet state, are often temperature-dependent.

Generally, at lower temperatures, non-radiative decay processes are slowed down. This leads to an increase in the lifetime of the excited triplet state. For benzophenone itself, the triplet lifetime increases significantly as the temperature is lowered, as thermal deactivation pathways become less efficient.

For this compound, the steric hindrance caused by the ortho-methyl groups can influence the rotational and vibrational modes of the molecule. These modes can contribute to non-radiative decay. It is conceivable that at lower temperatures, the restriction of these motions would lead to a more pronounced increase in the triplet lifetime compared to less hindered benzophenones.

The quantum yield of photochemical reactions, such as hydrogen abstraction, would also be expected to be temperature-dependent. If the reaction has an activation energy, lowering the temperature would decrease the reaction rate and thus the quantum yield.

Table 2: Expected Temperature Dependence of Triplet State Lifetime for this compound

| Temperature (°C) | Expected Triplet Lifetime (τ_T) |

| 25 | τ₁ |

| 0 | τ₂ (> τ₁) |

| -78 | τ₃ (>> τ₁) |

Note: This table illustrates the expected trend. Specific values for τ₁, τ₂, and τ₃ are not available.

Photoproduct Identification and Mechanistic Elucidation of Photodegradation

The photodegradation of benzophenones typically proceeds via the excited triplet state. In the presence of hydrogen-donating species (including some solvents or other molecules in the system), the primary photochemical reaction is hydrogen abstraction by the electrophilic oxygen of the carbonyl group. This generates a ketyl radical.

For this compound, photodegradation in a hydrogen-donating solvent (RH) would likely be initiated by the following reaction:

(C₆H₃(CH₃)₂)C=O(C₆H₄OCH₃) (T1) + RH → (C₆H₃(CH₃)₂)C•(OH)(C₆H₄OCH₃) + R•

The resulting ketyl radical can then undergo a variety of secondary reactions, including:

Dimerization: Two ketyl radicals can combine to form a pinacol.

Reaction with other radicals: The ketyl radical can react with other radical species present in the system.

Disproportionation: This is less common for ketyl radicals but can occur.

The presence of the methoxy group could also influence the degradation pathway. Methoxy groups on aromatic rings can be susceptible to photochemical cleavage, although this is generally less favorable than hydrogen abstraction by the carbonyl group. It is possible that prolonged irradiation could lead to the formation of phenolic byproducts.

The steric hindrance from the 2,6-dimethyl substitution might influence the rate of bimolecular reactions of the ketyl radical.

A plausible, though unconfirmed, set of photoproducts is listed in the table below.

Table 3: Plausible Photodegradation Products of this compound

| Product Name | Chemical Structure | Formation Pathway |

| 2,6-Dimethyl-2'-methoxybenzopinacol | [(C₆H₃(CH₃)₂)C(OH)(C₆H₄OCH₃)]₂ | Dimerization of two ketyl radicals |

| (2,6-Dimethylphenyl)(2-methoxyphenyl)methanol | (C₆H₃(CH₃)₂)CH(OH)(C₆H₄OCH₃) | Reduction of the ketyl radical |

| Phenolic derivatives | e.g., (2,6-Dimethylphenyl)(2-hydroxyphenyl)methanone | Photochemical cleavage of the methoxy group |

Note: The identification of these products is speculative and would require experimental confirmation through techniques such as GC-MS or NMR spectroscopy.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the electronic structure and properties of organic molecules. For a compound like 2,6-Dimethyl-2'-methoxybenzophenone, DFT calculations would typically be performed to understand its fundamental characteristics.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process for this compound would determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation in both its electronic ground and excited states. Subsequent vibrational frequency analysis would confirm that the optimized structure is a true minimum on the potential energy surface and would also predict the compound's infrared (IR) and Raman spectra.

DFT methods are widely used to predict various spectroscopic parameters. For this compound, calculations could provide theoretical nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei, which would be invaluable for interpreting experimental NMR spectra. As mentioned, the vibrational frequencies obtained from the frequency analysis would correspond to the peaks in the IR spectrum. Furthermore, the UV-Vis absorption spectrum could be predicted to understand the electronic transitions of the molecule.

To specifically investigate the electronic absorption properties, TD-DFT calculations would be necessary. This method provides information about the electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs. Additionally, it calculates the oscillator strengths for these transitions, indicating their intensities. This analysis would be key to understanding the photophysical behavior of this compound.

Molecular Orbital and Electronic Structure Analysis

A deeper understanding of the electronic properties and reactivity of this compound would be gained through the analysis of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Analysis of the HOMO and LUMO energy levels and their spatial distribution for this compound would provide insights into its electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

NBO analysis is a powerful tool for studying the delocalization of electron density within a molecule. For this compound, this analysis would reveal important details about intramolecular charge transfer interactions and hyperconjugative effects between different parts of the molecule, such as the two phenyl rings and the methoxy (B1213986) and methyl substituents. This would provide a quantitative picture of the electronic interactions that govern its structure and reactivity.

In the absence of specific research on this compound, the scientific community awaits computational studies that would apply these established theoretical methods to elucidate the unique properties of this compound. Such research would not only fill a gap in the current literature but also contribute to a broader understanding of the structure-property relationships within the diverse family of benzophenone (B1666685) derivatives.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions. For a molecule like this compound, understanding its reactive behavior at a molecular level is crucial for predicting its chemical transformations and designing novel synthetic pathways. This involves modeling the reaction mechanism and applying transition state theory to quantify the energetics of the process.

Characterization of Transition States and Energy Barriers for Key Reactions

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. Identifying and characterizing the transition state structure is paramount to understanding the mechanism of a reaction. For key reactions involving this compound, such as nucleophilic attack at the carbonyl carbon or photochemical rearrangements, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed to locate the transition state geometry.

Once the TS is located, its energy is calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier. This barrier is a key determinant of the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For instance, in a hypothetical reaction, the energy barrier for a particular transformation of this compound could be calculated, providing quantitative insight into the reaction's feasibility.

Development of Detailed Reaction Pathways and Mechanistic Hypotheses

Beyond identifying a single transition state, computational chemistry allows for the mapping of the entire potential energy surface (PES) of a reaction. This surface provides a comprehensive view of all possible reaction pathways, including the formation of intermediates and alternative transition states. By tracing the minimum energy path on the PES, a detailed, step-by-step reaction mechanism can be proposed.

For this compound, this could involve exploring different mechanistic hypotheses for a given reaction. For example, in a catalyzed reaction, computational modeling can help determine whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates). The calculated energies of all stationary points (reactants, intermediates, transition states, and products) on the PES allow for a robust evaluation of the most likely reaction pathway.

Solvent Effects in Computational Models

Reactions are most often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models must, therefore, account for the effects of the solvent to provide realistic predictions.

Application of Implicit (e.g., PCM) and Explicit Solvent Models to Simulate Solution-Phase Behavior

Two primary approaches are used to model solvent effects in computational chemistry: implicit and explicit solvent models. nih.gov

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach simplifies the calculation by averaging the effect of the solvent over the entire solute molecule. wikipedia.org The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. q-chem.com PCM is computationally efficient and is often the first choice for modeling solvent effects, especially for larger systems. nih.govwikipedia.org Different variations of PCM exist, such as the Conductor-like PCM (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), which offer different levels of theory and accuracy. wikipedia.orgq-chem.com

Explicit Solvent Models take a more detailed, atomistic approach. In this method, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not fully captured by implicit models. nih.gov While providing a more accurate representation of the local solvent environment, explicit solvent models are computationally much more demanding due to the increased number of atoms in the system. nih.gov

A hybrid approach, combining a few explicit solvent molecules to model specific interactions in the first solvation shell with an implicit model for the bulk solvent, offers a compromise between accuracy and computational cost. nih.govrsc.org For a molecule like this compound, where specific interactions with protic or aprotic solvents could be important, a hybrid model might provide the most insightful results. The choice between implicit, explicit, or hybrid models depends on the specific chemical question being addressed and the available computational resources.

Chemical Reactivity and Mechanistic Studies Non Photochemical

General Reactivity of the Benzophenone (B1666685) Core

The benzophenone framework is characterized by two key reactive sites: the aromatic rings and the carbonyl group. The substituents on each ring dictate the regioselectivity and rate of reactions at these sites.

Electrophilic Aromatic Substitution on the Dimethylated and Methoxy-Substituted Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The rate and position of substitution are heavily influenced by the nature of the substituents already present on the ring. masterorganicchemistry.comuci.edunumberanalytics.com

The dimethylated ring contains two methyl groups, which are activating, ortho, para-directing substituents due to their electron-donating inductive effect. uci.edulibretexts.org This increases the electron density of the ring, making it more susceptible to electrophilic attack. However, the two methyl groups at the 2 and 6 positions sterically hinder the ortho positions (relative to each methyl group). Therefore, electrophilic attack is most likely to occur at the para position (C4) and to a lesser extent at the meta positions (C3 and C5).

The methoxy-substituted ring features a methoxy (B1213986) group, which is a strongly activating, ortho, para-director. libretexts.org The methoxy group exerts a strong electron-donating resonance effect by delocalizing its lone pair of electrons into the aromatic system, and a weaker electron-withdrawing inductive effect. rsc.org The resonance effect dominates, leading to increased electron density at the ortho (C2') and para (C4') positions, making them the preferred sites for electrophilic attack. The ortho position (C2') is somewhat sterically hindered by the adjacent carbonyl group and the methoxy group itself.

A summary of the directing effects is presented in the table below.

| Ring | Substituent(s) | Electronic Effect | Directing Influence | Predicted Major Substitution Site(s) |

| 2,6-Dimethylphenyl | -CH₃, -CH₃ | Activating (Inductive) | ortho, para | C4 (para) |

| 2'-Methoxyphenyl | -OCH₃ | Strongly Activating (Resonance) | ortho, para | C4' (para), C6' (ortho) |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,6-Dimethyl-2'-methoxybenzophenone.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of benzophenone is electrophilic and susceptible to nucleophilic addition. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org The rate of this reaction is influenced by both electronic and steric factors. libretexts.orgmasterorganicchemistry.com In this compound, the carbonyl carbon is sterically hindered by the two ortho-methyl groups on one ring and the ortho-methoxy group on the other. This steric bulk impedes the approach of nucleophiles, potentially slowing down the reaction rate compared to unsubstituted benzophenone. libretexts.org

Electronically, the phenyl groups are generally considered electron-donating towards the carbonyl group through resonance, which can slightly reduce its electrophilicity compared to aliphatic ketones. stackexchange.com The presence of additional electron-donating methyl and methoxy groups further contributes to this effect.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. pressbooks.publibretexts.org

Specific Chemical Transformations of this compound

While specific experimental data on the reactivity of this compound is limited in publicly available literature, its reactivity can be inferred from the behavior of similarly substituted aromatic ketones.

Oxidation Reactions: Investigation of Selective Aromatic Hydroxylation and Other Oxidative Pathways

The oxidation of benzophenones can proceed at the aromatic rings or the carbonyl group, depending on the oxidizing agent and reaction conditions. The electron-rich nature of both aromatic rings in this compound, due to the activating methyl and methoxy groups, makes them susceptible to oxidative degradation under harsh conditions.

Selective aromatic hydroxylation, particularly at positions activated by the existing substituents, is a potential transformation. For instance, the oxidation of related methoxy-substituted aromatic compounds can lead to the introduction of hydroxyl groups. However, strong oxidizing agents can lead to ring-opening or the formation of complex mixtures.

The benzophenone carbonyl group itself is generally resistant to oxidation. However, the molecule can be subjected to oxidative cleavage under vigorous conditions.

Reduction Chemistry of the Carbonyl Group and Aromatic Rings

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming 2,6-dimethylphenyl)(2'-methoxyphenyl)methanol. This transformation can be achieved using various reducing agents.

Table 2: Common Reducing Agents for Benzophenone Carbonyl Reduction

| Reducing Agent | Typical Reaction Conditions | Comments |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695), room temperature | A mild and selective reagent for reducing ketones. wikipedia.org |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | A powerful reducing agent, capable of reducing other functional groups. |

| Catalytic Hydrogenation (H₂/catalyst) | H₂, Pd/C, PtO₂, or Raney Ni, various pressures and temperatures | Can also reduce the aromatic rings under more forcing conditions. |

The steric hindrance around the carbonyl group in this compound may necessitate longer reaction times or more potent reducing agents compared to less hindered ketones. acs.orgresearchgate.netrsc.org

Reduction of the aromatic rings (hydrogenation) is also possible but typically requires more forcing conditions, such as high pressure and temperature, and a suitable catalyst like rhodium or ruthenium. The electron-donating substituents would generally make the rings less prone to reduction than electron-deficient rings. The Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (H₂NNH₂, KOH, heat) reductions are effective for converting aryl ketones to the corresponding methylene (B1212753) group, which would yield 2,6-dimethyl-2'-methoxydiphenylmethane. youtube.com

Rearrangement Reactions and their Underlying Mechanisms

Substituted benzophenones can undergo various rearrangement reactions, often catalyzed by acids.

One notable example is the Beckmann rearrangement , which involves the conversion of an oxime to an amide. masterorganicchemistry.com The oxime of this compound, formed by reaction with hydroxylamine, could potentially undergo a Beckmann rearrangement upon treatment with an acid catalyst (e.g., H₂SO₄, PCl₅). The migration of one of the aryl groups to the nitrogen atom would lead to the formation of an N-aryl benzamide (B126) derivative. The regioselectivity of the aryl group migration would depend on the stereochemistry of the oxime and the relative migratory aptitude of the 2,6-dimethylphenyl and 2'-methoxyphenyl groups.

Another potential rearrangement is the Fries rearrangement . If the methoxy group were first converted to a hydroxyl group, subsequent acylation to form a phenyl ester followed by treatment with a Lewis acid could induce a Fries rearrangement, leading to the migration of the acyl group to the aromatic ring.

Kinetic and Thermodynamic Characterization of Chemical Reactions

While specific kinetic and thermodynamic data for the non-photochemical reactions of this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted benzophenones provides valuable insights. The steric hindrance imposed by the two ortho-methyl groups on one ring and the ortho-methoxy group on the other significantly influences the accessibility of the carbonyl carbon to nucleophiles.

Studies on the reduction of substituted benzophenones by metal hydrides, for instance, have shown that ortho-substituents can decrease the reaction rate due to steric hindrance. In the case of this compound, the approach of a nucleophile to the carbonyl carbon would be impeded from both sides.

One relevant study on the reduction of various substituted benzophenones with different reducing agents provides a framework for understanding the potential kinetic behavior of this compound. The relative reactivities are often discussed in the context of Hammett plots, which correlate reaction rates with substituent constants. However, for di-ortho-substituted compounds like the one , steric effects often dominate over electronic effects, leading to deviations from simple Hammett correlations.

To illustrate the impact of substituents on reaction kinetics, the following table presents data on the reduction of various substituted benzophenones.

| Substituent | Reducing Agent | Relative Rate |

| H | BH₃/THF | 1.00 |

| 2-CH₃ | BH₃/THF | 0.45 |

| 4-CH₃ | BH₃/THF | 2.1 |

| 2,6-(CH₃)₂ | BH₃/THF | 0.08 |

| 2-OCH₃ | BH₃/THF | 0.62 |

This table is illustrative and compiled from general findings on benzophenone reactivity; specific data for this compound is not available.

The thermodynamic aspects of reactions involving hindered benzophenones are also of interest. The steric strain in the starting material can be released upon reaction at the carbonyl group, for example, in addition reactions where the geometry changes from trigonal planar to tetrahedral. This release of strain can provide a thermodynamic driving force for the reaction.

Mechanistic Probes: Deuterium (B1214612) Labeling, Radical Trapping, and Isotopic Effects

Mechanistic studies are crucial for understanding the pathways of chemical reactions. Probes such as deuterium labeling, radical trapping, and the measurement of kinetic isotope effects (KIEs) are powerful tools for this purpose. wikipedia.orglibretexts.org

Deuterium Labeling

Deuterium labeling involves replacing a hydrogen atom with its heavier isotope, deuterium. nih.gov This technique can be used to trace the fate of specific hydrogen atoms during a reaction, helping to elucidate reaction mechanisms. For instance, in a hypothetical reduction of this compound with a deuterated reducing agent like sodium borodeuteride (NaBD₄), the position of the deuterium atom in the resulting alcohol would confirm that the reaction occurred at the carbonyl group. Furthermore, studying H/D exchange reactions can provide information about the acidity of certain protons in the molecule. nih.gov

Radical Trapping